Cas no 887030-50-4 (7-(2-ethoxyethyl)-3-methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione)

7-(2-ethoxyethyl)-3-methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione structure
887030-50-4 structure
Product Name:7-(2-ethoxyethyl)-3-methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione
CAS No:887030-50-4
MF:C22H30N6O3
MW:426.512004375458
CID:6621173
Update Time:2025-10-23

7-(2-ethoxyethyl)-3-methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione Chemical and Physical Properties

Names and Identifiers

    • 7-(2-ethoxyethyl)-3-methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione
    • Inchi: 1S/C22H30N6O3/c1-4-31-14-13-28-18-19(25(3)22(30)24-20(18)29)23-21(28)27-11-9-26(10-12-27)15-17-7-5-16(2)6-8-17/h5-8H,4,9-15H2,1-3H3,(H,24,29,30)
    • InChI Key: ZFACTNHUKKAHGA-UHFFFAOYSA-N
    • SMILES: N1(CCOCC)C2=C(N(C)C(=O)NC2=O)N=C1N1CCN(CC2=CC=C(C)C=C2)CC1

7-(2-ethoxyethyl)-3-methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione Pricemore >>

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Additional information on 7-(2-ethoxyethyl)-3-methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione

7-(2-Ethoxyethyl)-3-Methyl-8-[4-[(4-Methylphenyl)methyl]Piperazin-1-yl]Purine-2,6-Dione: A Comprehensive Overview

The compound 7-(2-Ethoxyethyl)-3-Methyl-8-[4-[(4-Methylphenyl)methyl]Piperazin-1-yl]Purine-2,6-Dione, identified by the CAS number 887030-50-4, is a highly specialized organic molecule with significant potential in the fields of pharmacology and medicinal chemistry. This compound belongs to the purine dione class, which has been extensively studied for its biological activities, particularly in the context of enzyme inhibition and receptor modulation. The structure of this molecule is characterized by a purine ring system with multiple substituents, including an ethoxyethyl group, a methyl group, and a piperazine moiety substituted with a methylphenyl group. These structural features contribute to its unique pharmacokinetic and pharmacodynamic properties.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of this compound to various biological targets with remarkable accuracy. For instance, studies utilizing molecular docking simulations have revealed that the ethoxyethyl group at position 7 plays a critical role in stabilizing interactions within the active site of certain kinases. This finding underscores the importance of side-chain modifications in optimizing therapeutic efficacy. Furthermore, the presence of the piperazine ring introduces rigidity into the molecule, enhancing its ability to adopt conformations that are favorable for binding to protein targets.

The synthesis of 7-(2-Ethoxyethyl)-3-Methyl-8-[4-[(4-Methylphenyl)methyl]Piperazin-1-yl]Purine-2,6-Dione involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. Key steps include the formation of the purine ring system through condensation reactions, followed by selective alkylation and substitution to introduce the desired substituents. The use of protecting groups and catalytic agents ensures high yields and purity during these transformations. Notably, recent optimizations in reaction conditions have significantly improved the overall efficiency of this synthetic pathway.

In terms of biological activity, this compound has demonstrated potent inhibitory effects against several enzymes implicated in disease pathways. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs) with submicromolar potency, making it a promising candidate for anti-cancer therapies. Additionally, preclinical studies have highlighted its ability to modulate ion channels, suggesting potential applications in neurodegenerative disorders. These findings are supported by extensive in vitro assays and in vivo experiments conducted on animal models.

The structural versatility of 7-(2-Ethoxyethyl)-3-Methyl-8-[4-[(4-Methylphenyl)methyl]Piperazin-1-yl]Purine-2,6-Dione has also facilitated its exploration as a lead compound for drug discovery programs. Researchers have employed various strategies, such as fragment-based drug design and structure-based optimization, to further enhance its bioavailability and selectivity. These efforts have led to the identification of analogs with improved pharmacokinetic profiles while maintaining robust biological activity.

In conclusion, 7-(2-Ethoxyethyl)-3-Methyl-8-[4-[(4-Methylphenyl)methyl]Piperazin-1-yl]Purine-2,6-Dione represents a cutting-edge advancement in medicinal chemistry. Its unique structure, coupled with promising biological activity profiles, positions it as a valuable tool for advancing our understanding of disease mechanisms and developing novel therapeutic interventions. As research continues to uncover new insights into its properties and applications, this compound is poised to make significant contributions to the field of drug discovery.

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